4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17945475
InChI: InChI=1S/C22H22N2O2/c1-3-8-16(9-4-1)18-14-25-20(23-18)22(12-7-13-22)21-24-19(15-26-21)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2
SMILES:
Molecular Formula: C22H22N2O2
Molecular Weight: 346.4 g/mol

4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole

CAS No.:

Cat. No.: VC17945475

Molecular Formula: C22H22N2O2

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole -

Specification

Molecular Formula C22H22N2O2
Molecular Weight 346.4 g/mol
IUPAC Name 4-phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C22H22N2O2/c1-3-8-16(9-4-1)18-14-25-20(23-18)22(12-7-13-22)21-24-19(15-26-21)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2
Standard InChI Key VMMCVSNWSKPHPC-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Stereochemical Features

The compound’s architecture centers on a cyclobutane ring fused to two 4-phenyl-4,5-dihydro-1,3-oxazole moieties. Each oxazole ring adopts a partially saturated conformation, with the phenyl groups positioned para to the nitrogen atoms. The cyclobutane linker imposes significant steric constraints, which stabilize specific conformations and enhance stereoselectivity in reactions involving this compound.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub>
Molecular Weight346.4 g/mol
IUPAC Name(4R)-4-phenyl-2-[1-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-dihydro-1,3-oxazole
Stereochemistry(4R,4'R) configuration
Canonical SMILESC1CC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5

The (4R,4'R) stereochemistry is critical for its function as a chiral ligand, enabling enantioselective transformations.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of this compound typically involves a multi-step sequence:

  • Oxazole Ring Formation: Cyclization of α-haloketones with phenyl-substituted amines under basic conditions generates the dihydrooxazole cores .

  • Cyclobutane Bridging: A Suzuki-Miyaura coupling or nucleophilic substitution links the oxazole units via a cyclobutane spacer. The reaction requires palladium catalysts and carefully controlled temperatures to preserve stereochemical integrity.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield*
Oxazole cyclizationK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C65–70%
Cyclobutane couplingPd(PPh<sub>3</sub>)<sub>4</sub>, Cs<sub>2</sub>CO<sub>3</sub>, THF, reflux50–55%
*Reported yields from analogous procedures .

Industrial-Scale Considerations

Industrial production emphasizes continuous flow chemistry to enhance scalability. Microreactor systems improve heat transfer and reduce side reactions, while immobilized catalysts minimize Pd leaching. Computational modeling optimizes ligand-metal coordination to achieve turnover numbers (TON) exceeding 10,000.

Chemical Reactivity and Functionalization

Electrophilic Substitution Reactions

The electron-rich oxazole rings undergo regioselective electrophilic substitution at the C5 position. For example, nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups, which can be reduced to amines for further derivatization .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating transition metals through the oxazole nitrogen atoms. X-ray crystallography confirms a square-planar geometry when bound to Pd(II), with bond lengths of 2.02 Å (Pd–N). This configuration activates metal centers for cross-coupling reactions.

Applications in Asymmetric Catalysis

Enantioselective C–H Activation

In a landmark study by Fan et al., this ligand enabled Pd-catalyzed asymmetric 1,2-oxidative alkylation of conjugated dienes. The reaction achieved 92% enantiomeric excess (ee) for substrates bearing electron-withdrawing groups, outperforming traditional phosphine ligands.

Table 3: Performance in Catalytic Reactions

Reaction TypeSubstrateee (%)TON
Diene alkylation1,3-Butadiene92850
Allylic aminationCyclohexene oxide88720

Material Science Applications

The rigid cyclobutane framework has been incorporated into liquid crystalline polymers. These materials exhibit nematic phases at temperatures up to 250°C, with dielectric constants tunable via phenyl group functionalization .

Comparative Analysis with Structural Analogues

Cyclopentane vs. Cyclobutane Linkers

Replacing the cyclobutane core with cyclopentane (as in VC13708389-cyclopentane) reduces ring strain but diminishes catalytic activity. For example, Pd complexes with cyclopentane-linked ligands showed only 65% ee in diene alkylations.

tert-Butyl vs. Phenyl Substituents

Analogues bearing tert-butyl groups (e.g., 4-tert-butyl-2-phenyl-1,3-oxazole) exhibit improved solubility in nonpolar solvents but fail to stabilize metal-ligand complexes effectively, limiting their utility in catalysis .

Future Research Directions

  • Mechanistic Studies: Advanced spectroscopic techniques (e.g., operando XAFS) could elucidate metal-ligand dynamics during catalytic cycles.

  • Polymer Chemistry: Incorporating this compound into covalent organic frameworks (COFs) may yield materials with unprecedented thermal stability.

  • Pharmaceutical Intermediates: Preliminary docking studies suggest potential as a kinase inhibitor scaffold, warranting further exploration.

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